molecular formula C14H19N B14692935 N-(2-Ethyl-2-hexenylidene)aniline CAS No. 35331-89-6

N-(2-Ethyl-2-hexenylidene)aniline

Cat. No.: B14692935
CAS No.: 35331-89-6
M. Wt: 201.31 g/mol
InChI Key: BMPCRYKECZQJOG-UHFFFAOYSA-N
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Description

N-(2-Ethyl-2-hexenylidene)aniline is an organic compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond. This compound is synthesized through the condensation reaction between aniline and 2-ethyl-2-hexenal. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-2-hexenylidene)aniline typically involves the condensation of aniline with 2-ethyl-2-hexenal. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of an acid catalyst to facilitate the formation of the Schiff base. The reaction can be represented as follows:

[ \text{Aniline} + \text{2-Ethyl-2-hexenal} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of acid catalysts, such as sulfuric acid or hydrochloric acid, is common to ensure the efficient formation of the Schiff base.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-2-hexenylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original Schiff base.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethyl-2-hexenylidene)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-2-hexenylidene)aniline involves its ability to form stable complexes with metal ions. The nitrogen atom in the Schiff base can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or antimicrobial effects, depending on the metal ion involved.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Another Schiff base formed from aniline and benzaldehyde.

    N-Salicylideneaniline: Formed from aniline and salicylaldehyde, known for its use in coordination chemistry.

    N-(2-Hydroxybenzylidene)aniline: Similar structure with a hydroxyl group, used in various chemical applications.

Uniqueness

N-(2-Ethyl-2-hexenylidene)aniline is unique due to the presence of the 2-ethyl-2-hexenylidene group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the stability of the metal complexes it forms, making it valuable for specific applications in chemistry and industry.

Properties

CAS No.

35331-89-6

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-ethyl-N-phenylhex-2-en-1-imine

InChI

InChI=1S/C14H19N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-12H,3-5H2,1-2H3

InChI Key

BMPCRYKECZQJOG-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)C=NC1=CC=CC=C1

Origin of Product

United States

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